molecular formula C13H9N3O3 B8722652 8-Hydroxy-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione CAS No. 59338-10-2

8-Hydroxy-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione

Cat. No. B8722652
Key on ui cas rn: 59338-10-2
M. Wt: 255.23 g/mol
InChI Key: CFOHIHSCIGCUAR-UHFFFAOYSA-N
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Patent
US04017490

Procedure details

A mixture of 2 g. ethyl 5-hydroxy-6-phenylpyridine3,4-dicarboxylate. hydrochloride, 40 ml ethanol and 4 ml hydrazine hydrate was refluxed for 4 hours. After cooling, the pale yellow crystals were recovered by filtration, suspended in 20 ml of water and made acid with dilute hydrochloric acid. The crystals were recovered by filtration, rinsed with water and dried. The procedure provided 1.2 g of 8-hydroxy-7-phenylpyrido[3,4-d]pyridazine-1,4-(2H,3H)-dione, melting point: more than 300° C.
Name
ethyl 5-hydroxy-6-phenylpyridine3,4-dicarboxylate. hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[OH:2][C:3]1[C:4]([C:20]([OH:22])=O)=[C:5]([C:15](OCC)=[O:16])[CH:6]=[N:7][C:8]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.O.[NH2:24][NH2:25]>C(O)C>[OH:2][C:3]1[C:4]2[C:20](=[O:22])[NH:25][NH:24][C:15](=[O:16])[C:5]=2[CH:6]=[N:7][C:8]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:0.1,2.3|

Inputs

Step One
Name
ethyl 5-hydroxy-6-phenylpyridine3,4-dicarboxylate. hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.OC=1C(=C(C=NC1C1=CC=CC=C1)C(=O)OCC)C(=O)O
Name
Quantity
4 mL
Type
reactant
Smiles
O.NN
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 2 g
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the pale yellow crystals were recovered by filtration
FILTRATION
Type
FILTRATION
Details
The crystals were recovered by filtration
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=C(N=CC=2C(NNC(C21)=O)=O)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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